![molecular formula C43H49O23+ B1242443 Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside](/img/structure/B1242443.png)
Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside
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Description
Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.
Scientific Research Applications
Antioxidant Activity and Phenolic Compound Characterization
Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside has been identified as the major anthocyanin compound in Solanum scabrum and Solanum burbankii berries. It contributes to the antioxidant activity of these berries, which is significant due to the high content of phenolic compounds, particularly anthocyanins. This antioxidant activity is critical for mitigating oxidative stress and can have various health benefits (Oszmiański, Kolniak-Ostek, & Wojdyło, 2014).
Color Stability and Food Industry Applications
The compound is not only a potent antioxidant but also demonstrates significant thermal stability, making it a valuable ingredient for the functional food industry. It has been noted that when combined with whey protein isolate, the thermal stability of petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside is further enhanced, indicating its potential use as a natural colorant in food products, thereby improving the appeal and nutritional value of the food items (Pei et al., 2020).
Role in Plant Coloration and Floral Pigmentation
The significance of petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside extends beyond its antioxidant properties and food industry applications to its role in plant coloration. It is a major contributor to the color expression in black goji extracts and demonstrates superior stability compared to other anthocyanins. The acylation of petunidin derivatives enhances their color intensity and stability, indicating the compound's role in the vivid hues of plants and its potential application in natural colorants (Tang & Giusti, 2018).
properties
Product Name |
Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside |
---|---|
Molecular Formula |
C43H49O23+ |
Molecular Weight |
933.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O23/c1-16-39(66-29(48)8-5-17-3-6-19(45)7-4-17)35(54)38(57)41(60-16)59-15-28-32(51)34(53)37(56)43(65-28)63-26-13-21-23(61-40(26)18-9-22(47)30(49)25(10-18)58-2)11-20(46)12-24(21)62-42-36(55)33(52)31(50)27(14-44)64-42/h3-13,16,27-28,31-39,41-44,50-57H,14-15H2,1-2H3,(H3-,45,46,47,48,49)/p+1/t16-,27+,28+,31+,32+,33-,34-,35-,36+,37+,38+,39-,41+,42+,43+/m0/s1 |
InChI Key |
BXEZTCOKOLHMKY-PJUZUSDESA-O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |
Origin of Product |
United States |
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